Reduced Lipophilicity (XLogP3-AA = 0.2) Versus Common 1-Ethyl-3-alkyl-1H-pyrazole Analogs
The target compound demonstrates a significantly lower computed lipophilicity (XLogP3-AA = 0.2) compared to the 1-ethyl-3-methyl-1H-pyrazole analog (LogP = 0.89), indicating a 0.69 log unit reduction in partition coefficient. This is a class-level inference based on consistent computational methods [REFS-1, REFS-2].
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | 0.2 (XLogP3-AA) |
| Comparator Or Baseline | 1-ethyl-3-methyl-1H-pyrazole: 0.889 (LogP) |
| Quantified Difference | ΔLogP = -0.69 |
| Conditions | Computed by XLogP3 3.0 (PubChem) vs. JChem LogP (ChemBase) |
Why This Matters
A 0.69 log unit reduction in lipophilicity translates to an approximately 5-fold lower predicted distribution into lipid membranes, directly impacting passive permeability, oral bioavailability, and metabolic clearance rates in drug discovery programs.
- [1] PubChem. (2026). 1-ethyl-3-(methoxymethyl)-1H-pyrazole (CID 66016526) Computed Properties. National Center for Biotechnology Information. View Source
- [2] ChemBase. (n.d.). 1-ethyl-3-methyl-1H-pyrazole (CBID 33689) Theoretical Properties. ChemBase. View Source
